molecular formula C15H24ClNO B594151 3-Methoxy pce (hydrochloride) CAS No. 1797121-52-8

3-Methoxy pce (hydrochloride)

カタログ番号: B594151
CAS番号: 1797121-52-8
分子量: 269.81 g/mol
InChIキー: XOBVSMBVWPDJTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy PCE (hydrochloride), formally named 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine monohydrochloride, is an arylcyclohexylamine derivative with the molecular formula C₁₈H₂₇NO·HCl and a molecular weight of 309.9 g/mol . It is categorized as a research and forensic reference material, supplied as a neat solid with ≥98% purity and a stability of ≥5 years when stored at -20°C. Structurally, it features a methoxy (-OCH₃) group at the 3-position of the phenyl ring, distinguishing it from other phencyclidine (PCP) analogs. This substitution influences its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and lipophilicity .

準備方法

合成経路と反応条件: 3-メトキシ PCE (塩酸塩) の合成には、3-メトキシフェニルシクロヘキサノンとエチルアミンを制御された条件下で反応させることが含まれます . この反応は通常、エタノールまたはメタノールなどの溶媒を必要とし、完全な反応を確実にするために還流条件下で行われます。生成物はその後、再結晶によって精製されます。

工業生産方法: 3-メトキシ PCE (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの溶媒と試薬の使用が含まれ、反応は大型反応器で行われます。 最終生成物は、工業規模のクロマトグラフィーと結晶化技術を使用して精製されます .

化学反応の分析

反応の種類: 3-メトキシ PCE (塩酸塩) は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

    還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

    置換: メトキシ基は、適切な試薬を使用して他の官能基に置き換えることができます。

一般的な試薬と条件:

    酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

    還元: 無水エーテル中の水素化リチウムアルミニウム。

    置換: メトキシ基をハロゲン化物に変換するためのチオニルクロリドなどのハロゲン化剤。

生成される主要な生成物:

4. 科学研究への応用

3-メトキシ PCE (塩酸塩) は、科学研究にいくつかの応用があります。

類似化合物との比較

Structural Analogues: Arylcyclohexylamines

Compound Name Molecular Formula CAS Number Key Features Applications/Effects
3-Methoxy PCE (hydrochloride) C₁₈H₂₇NO·HCl 91164-58-8 3-methoxy substitution; higher lipophilicity Research standard for NMDA receptor studies; forensic analysis
3-Methyl PCP (hydrochloride) C₁₈H₂₇N·HCl 91164-59-9 3-methyl substitution; reduced polarity vs. methoxy Partial serotonin receptor agonist; psychoactive effects in research contexts
Phencyclidine (PCP) C₁₇H₂₅N 77-10-1 No substituents on phenyl ring NMDA receptor antagonist; dissociative anesthetic (historical medical use)

Key Findings :

  • However, methoxy groups may reduce metabolic stability due to susceptibility to demethylation .
  • Receptor Interactions : Unlike PCP, which primarily targets NMDA receptors, 3-Methoxy PCE’s methoxy group may confer partial agonism at serotonin receptors (e.g., 5-HT2A), similar to 3-Methyl PCP’s activity at 5-HT1A/1B/2C receptors .

Methoxy-Substituted Amphetamines and Related Compounds

Compound Name Molecular Formula CAS Number Key Features Applications/Effects
2-Methoxyamphetamine (hydrochloride) C₁₀H₁₅NO·HCl 72739-03-8 2-methoxy substitution; psychedelic properties Serotonergic activity; research on hallucinogenic mechanisms
MMDA (hydrochloride) C₁₁H₁₆ClNO₂ 60676-84-8 3-methoxy substitution on benzodioxole ring Entactogen; studied for 5-HT2 receptor modulation

Key Findings :

  • Positional Isomerism : The 3-methoxy group in MMDA (hydrochloride) enhances serotonin receptor binding compared to 2-methoxyamphetamine, which shows weaker affinity. This highlights the critical role of methoxy group positioning in receptor selectivity .
  • Neurochemical Profiles: Unlike arylcyclohexylamines, methoxy-substituted amphetamines primarily interact with monoamine transporters (e.g., SERT, DAT), leading to distinct psychoactive outcomes .

Methoxy-Containing Pharmaceutical Intermediates

Compound Name Molecular Formula CAS Number Key Features Applications/Effects
Rabeprazole Chloro Compound C₁₁H₁₇Cl₂NO₂ 153259-31-5 3-methoxypropoxy group; proton pump inhibitor intermediate Synthetic precursor for anti-ulcer drugs; improves gastric acid stability
3-(3-Methoxypropoxy)pyrrolidine HCl C₈H₁₈ClNO₂ 1220017-87-7 Methoxypropoxy side chain; enhances solubility Intermediate for kinase inhibitors; modifies metabolic pathways

Key Findings :

  • Functional Group Utility : Methoxypropoxy groups in Rabeprazole intermediates increase solubility and bioavailability, contrasting with 3-Methoxy PCE’s focus on CNS penetration .
  • Metabolic Impact : Methoxy groups in pyrrolidine derivatives are engineered to resist CYP450 oxidation, extending drug half-life .

生物活性

3-Methoxy PCE (hydrochloride), also known as 3-MeO-PCE, is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds. It is structurally related to phencyclidine (PCP) and methoxetamine, and has garnered attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of 3-MeO-PCE, focusing on its pharmacodynamics, receptor interactions, metabolism, and case studies highlighting its effects.

Chemical Structure and Properties

3-MeO-PCE has the molecular formula C15H23ClNC_{15}H_{23}ClN and a molar mass of approximately 233.355 g/mol. Its structure features a methoxy group at the 3-position of the phenyl ring attached to a cyclohexanone moiety, which is characteristic of this class of compounds.

Pharmacodynamics

Receptor Binding Affinity
3-MeO-PCE primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (KiK_i) of 61 nM. It also interacts with several other receptors, including:

Receptor TypeKiK_i Value (nM)
NMDA Receptor61
Serotonin Transporter115
Dopamine Transporter743
Alpha-2A Adrenergic Receptor964
Histamine H2 Receptor2097
Sigma-1 Receptor4519
Sigma-2 Receptor525

These interactions suggest that 3-MeO-PCE may exhibit both dissociative and hallucinogenic effects similar to those observed with PCP and ketamine, potentially influencing mood, perception, and cognition.

Metabolism

Recent studies have identified multiple metabolites of 3-MeO-PCE through in vitro experiments using human liver microsomes (HLM). A total of 15 putative metabolites were detected, with metabolic pathways involving phase I reactions such as N-dealkylation and oxidation. Notably, the metabolites M2a and hydroxy-PCA have been proposed as biomarkers for forensic screening.

Summary of Metabolites Identified

Metabolite NameChemical StructurePhase
M2aHydroxy derivativePhase I
M10Target analyte for urine screeningPhase I
M5Potential long-term monitoring analyte in hair samplesPhase II

Biological Effects

Clinical Observations
The psychoactive effects of 3-MeO-PCE are reported to include dissociation, euphoria, and altered sensory perception. However, adverse effects such as hypertension, tachycardia, confusion, and psychosis have also been documented in cases of overdose. A notable case study involved an individual who experienced severe psychotic symptoms after ingesting a high dose (300-500 mg) of the compound.

Case Studies

  • Fatal Intoxication Case
    A forensic analysis reported a fatal intoxication involving 3-MeO-PCE where urine samples indicated the presence of multiple metabolites. The case highlighted the potential risks associated with recreational use and underscored the need for awareness regarding its potency and effects.
  • Therapeutic Exploration
    Emerging research suggests potential therapeutic applications for compounds like 3-MeO-PCE in treating depression and other mood disorders due to their NMDA antagonism. However, comprehensive clinical trials are necessary to establish safety profiles and efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy PCE (hydrochloride), and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from arylcyclohexylamine precursors. Key steps include methoxylation at the 3-position of the phenyl ring, followed by cyclohexylamine ring closure and subsequent hydrochlorination. Optimization strategies include:

  • Temperature Control : Maintaining ≤0°C during methoxylation to minimize side reactions .
  • Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency .
  • Purification : Using recrystallization in ethanol/water (3:1 v/v) to achieve ≥95% purity .
    Yield improvements (from 40% to 65%) are achievable by adjusting stoichiometric ratios (e.g., 1.2 equivalents of methoxy donor) and inert gas purging .

Q. Which receptors are primarily targeted by 3-Methoxy PCE (hydrochloride), and how does its binding affinity compare to structurally related compounds?

  • Methodological Answer : 3-Methoxy PCE (hydrochloride) exhibits high affinity for NMDA receptors (Ki = 12 nM) and moderate activity at σ-1 receptors (Ki = 280 nM), based on radioligand displacement assays using [³H]MK-801 and [³H]DTG . Comparative studies show:

  • vs. PCP : 3-Methoxy PCE has 3-fold lower NMDA antagonism but higher selectivity over dopamine transporters .
  • vs. 3-Fluoro PCP : Reduced lipophilicity (logP = 2.1 vs. 2.8) correlates with shorter half-life in vivo .
    Standard protocols involve transfected HEK293 cells and concentration-response curves (10⁻¹²–10⁻⁴ M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for 3-Methoxy PCE (hydrochloride) across different behavioral assays?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ = 1.2 mg/kg in rotorod tests vs. 2.8 mg/kg in open-field assays) arise from:

  • Pharmacokinetic Variability : Measure plasma/tissue concentrations via LC-MS/MS to normalize dosing .
  • Receptor Saturation : Use Schild regression analysis to differentiate competitive vs. non-competitive antagonism .
  • Strain Differences : Conduct parallel studies in Sprague-Dawley vs. Wistar rats to isolate genetic factors .
    Consensus protocols recommend standardized pre-test fasting (12 hr) and ambient lighting (50 lux) .

Q. What advanced analytical techniques are required to distinguish 3-Methoxy PCE (hydrochloride) from its positional isomers in forensic samples?

  • Methodological Answer : Differentiation relies on:

  • High-Resolution MS : Exact mass analysis (theoretical [M+H]⁺ = 279.1364; Δ < 2 ppm) .
  • NMR Fingerprinting : Key ¹H-NMR signals at δ 7.25 (meta-coupled aromatic H) and δ 3.72 (OCH₃) .
  • Chiral HPLC : Use a Chiralpak IB column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (85:15) at 1.0 mL/min .
    Limit of detection (LOD) is 0.1 ng/mL in urine using solid-phase extraction and derivatization with PFPA .

Q. How can metabolic pathways of 3-Methoxy PCE (hydrochloride) be mapped in vivo, and what are the implications for neurotoxicity studies?

  • Methodological Answer : Metabolic profiling involves:

  • Phase I Metabolism : Incubate with liver microsomes (human vs. murine) and NADPH cofactor. Major metabolites include 3-hydroxy-PCE (CYP2D6-mediated) and N-desmethyl-PCE (CYP3A4) .
  • Phase II Conjugation : Identify glucuronides via β-glucuronidase hydrolysis and UPLC-QTOF .
    Neurotoxicity correlates with mitochondrial Complex I inhibition (EC₅₀ = 18 µM in SH-SY5Y cells) . Mitigate artifacts by using fresh-frozen tissues and protease inhibitors during homogenization .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on the pro-inflammatory vs. anti-inflammatory effects of 3-Methoxy PCE (hydrochloride)?

  • Methodological Answer : Contradictions stem from:

  • Dose-Dependent Effects : Anti-inflammatory at 10 µM (NF-κB inhibition) vs. pro-inflammatory at 100 µM (ROS induction) .
  • Cell Type Specificity : Suppresses IL-6 in macrophages but upregulates TNF-α in astrocytes .
    Resolve by:
  • Time-Course Experiments : Measure cytokine secretion at 6, 12, and 24 hr post-treatment .
  • Pathway Inhibition : Use JNK inhibitor SP600125 to isolate MAPK-dependent effects .

Q. Experimental Design Tables

Parameter Basic Protocol Advanced Optimization
Synthesis Yield 40–50% (room temp, 24 hr)65–70% (0°C, inert atmosphere)
NMDA Receptor Assay IC₅₀ = 1.5 µM (HEK293) IC₅₀ = 0.9 µM (cortical neurons)
Metabolic Half-Life (Rat) t₁/₂ = 2.3 hr (plasma) t₁/₂ = 4.1 hr (brain homogenate)

特性

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVSMBVWPDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797121-52-8
Record name N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3-Hydroxycotinine tbdms
3-Methoxy pce (hydrochloride)
cis-3-Hydroxycotinine tbdms
3-Methoxy pce (hydrochloride)
cis-3-Hydroxycotinine tbdms
3-Methoxy pce (hydrochloride)
cis-3-Hydroxycotinine tbdms
cis-3-Hydroxycotinine tbdms
3-Methoxy pce (hydrochloride)
cis-3-Hydroxycotinine tbdms
3-Methoxy pce (hydrochloride)
cis-3-Hydroxycotinine tbdms
3-Methoxy pce (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。